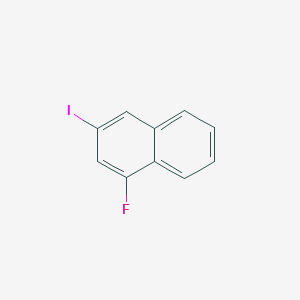

1-Fluoro-3-iodonaphthalene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-3-iodonaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FI/c11-10-6-8(12)5-7-3-1-2-4-9(7)10/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGZLYWCFGCTWNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FI | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501433-11-0 | |

| Record name | 1-fluoro-3-iodonaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Fluoro 3 Iodonaphthalene

Regioselective Synthesis Strategies for Fluoroiodonaphthalene Scaffolds

Regioselective synthesis aims to introduce functional groups at specific positions on a molecule. For fluoroiodonaphthalene scaffolds, this involves precise control over the placement of both fluorine and iodine atoms on the naphthalene (B1677914) ring system.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. This technique utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, to facilitate deprotonation at the adjacent ortho-position. This process generates a stabilized aryllithium intermediate, which can then react with an electrophile to introduce a new substituent with high regioselectivity.

The DMG, which contains a heteroatom, acts as a Lewis base, coordinating with the Lewis acidic lithium atom of the organolithium reagent. This interaction brings the base into proximity with a specific ortho-proton, leading to its abstraction. A wide range of functional groups can serve as DMGs, with varying directing strengths.

Table 1: Common Directing Metalation Groups (DMGs) for DoM Reactions

| Strength | DMG Examples |

|---|---|

| Strong | -CONR₂, -SO₂NR₂, -OCONR₂ |

| Moderate | -OMe, -NR₂, -F |

This table presents a selection of common DMGs categorized by their general directing ability.

In a hypothetical synthesis of 1-fluoro-3-iodonaphthalene using DoM, one could start with a naphthalene precursor bearing a DMG at the C-2 position and a fluorine atom at the C-1 position. The DMG would direct the lithiation to the C-3 position. Subsequent quenching of the resulting aryllithium intermediate with an iodine source, such as molecular iodine (I₂), would yield the desired this compound. The success of this approach hinges on the strategic placement and subsequent removal or transformation of the directing group.

A more common and established approach to synthesizing specifically substituted naphthalenes involves the chemical transformation of functional groups on a pre-functionalized precursor. A classic example relevant to the synthesis of fluorinated aromatics is the Balz-Schiemann reaction. This method is often employed for the synthesis of 1-fluoronaphthalene (B124137), a potential precursor to the target molecule.

The synthesis of 1-fluoronaphthalene typically begins with 1-naphthylamine (B1663977). The process involves the following key steps:

Diazotization: 1-naphthylamine is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid) at low temperatures to form the corresponding diazonium salt.

Fluoroborate Formation: The diazonium salt solution is then reacted with an aqueous solution of fluoroboric acid (HBF₄) or a salt like sodium fluoroborate (NaBF₄), which causes the precipitation of the diazonium fluoroborate salt.

Thermal Decomposition: The isolated and dried diazonium fluoroborate salt is heated, leading to its decomposition. This step releases nitrogen gas and boron trifluoride, yielding the desired 1-fluoronaphthalene.

Once 1-fluoronaphthalene is obtained, the next challenge is the regioselective introduction of an iodine atom at the C-3 position. Standard electrophilic iodination of 1-fluoronaphthalene would likely yield a mixture of isomers, with substitution occurring at other positions (such as C-4) that are more activated. Therefore, achieving the 1,3-substitution pattern often requires a more elaborate pathway, potentially starting from a precursor that already contains substituents at the 1 and 3 positions, which are then converted to fluoro and iodo groups, respectively. A novel cascade iodocyclization method has been reported for synthesizing 1,3-diiodonaphthalene (B597878) derivatives, which could potentially serve as precursors for further selective transformations.

Cross-Coupling Approaches to Naphthalene Halogenation

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki, Heck, and Negishi couplings allow for the precise and efficient connection of two different molecular fragments. These methods can be applied to the synthesis of functionalized naphthalenes.

The general mechanism for many palladium-catalyzed cross-coupling reactions involves a catalytic cycle consisting of three main steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl halide.

Transmetalation: The organometallic coupling partner transfers its organic group to the palladium center.

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the final product and regenerating the Pd(0) catalyst.

In the context of synthesizing this compound, a cross-coupling strategy could be envisioned. For instance, one could start with a 1,3-dihalonaphthalene, such as 1-fluoro-3-bromonaphthalene. A palladium-catalyzed cross-coupling reaction could then be used to introduce the iodine atom, or alternatively, a 1-bromo-3-iodonaphthalene (B8181574) could undergo a nucleophilic fluorination reaction. The key challenge in such approaches is achieving site-selectivity when multiple, chemically similar halogen atoms are present on the aromatic ring. Research has shown that Suzuki couplings can be successfully performed on related scaffolds, such as 1-fluoro-2-iodonaphthalene, demonstrating the viability of this chemistry on fluoro-iodo substituted naphthalenes.

Table 2: Selected Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Typical Catalyst |

|---|---|---|

| Suzuki Coupling | Organoboron compound + Organohalide | Pd(PPh₃)₄, PdCl₂(dppf) |

| Heck Coupling | Alkene + Organohalide | Pd(OAc)₂, PdCl₂ |

| Negishi Coupling | Organozinc compound + Organohalide | Pd(PPh₃)₄ |

This table summarizes some of the most common palladium-catalyzed cross-coupling reactions used in organic synthesis.

Strategies for Achieving Positional Selectivity

The ability to control the position of incoming substituents on a naphthalene ring is governed by several fundamental principles of organic chemistry.

Inherent Reactivity of the Naphthalene Core: In electrophilic aromatic substitution reactions, naphthalene is more reactive than benzene. Substitution preferentially occurs at the C-1 (or α) position rather than the C-2 (or β) position. This preference is due to the greater stability of the carbocation intermediate formed upon attack at the α-position, which can be represented by more resonance structures that preserve one of the aromatic rings.

Kinetic vs. Thermodynamic Control: The regiochemical outcome of a reaction can sometimes be influenced by reaction conditions such as temperature. In the sulfonation of naphthalene, reaction at lower temperatures yields the kinetically favored 1-sulfonic acid product. At higher temperatures, the reaction becomes reversible, and the more sterically stable, thermodynamically favored 2-sulfonic acid product is predominantly formed. This principle can be exploited to favor one isomer over another.

Influence of Existing Substituents: The presence of a substituent on the naphthalene ring directs the position of subsequent substitutions. Electron-donating groups typically activate the ring and direct incoming electrophiles to specific positions, while electron-withdrawing groups deactivate the ring. The directing effect of existing halogens and other functional groups must be considered when planning a multi-step synthesis.

Use of Directing Groups: As discussed in the context of DoM, a directing group can override the natural reactivity patterns of the aromatic ring to enforce substitution at a specific, otherwise inaccessible, position. This provides a powerful tool for achieving non-classical substitution patterns.

By understanding and applying these strategies—precursor functionalization, directed metalation, cross-coupling, and the principles of kinetic and thermodynamic control—chemists can design rational synthetic routes to complex and highly specific molecules like this compound.

Reactivity and Mechanistic Investigations of 1 Fluoro 3 Iodonaphthalene

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in 1-fluoro-3-iodonaphthalene is significantly more reactive than the carbon-fluorine bond in palladium-catalyzed cross-coupling reactions. This chemoselectivity is the cornerstone of its utility in synthetic chemistry, allowing for the selective formation of new carbon-carbon bonds at the 3-position of the naphthalene (B1677914) ring.

Suzuki-Miyaura Coupling Studies

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide, catalyzed by a palladium complex. nih.gov This reaction is celebrated for its mild conditions, functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives. nih.gov

In the context of this compound, the Suzuki-Miyaura coupling is expected to proceed selectively at the C-I bond. The catalytic cycle typically begins with the oxidative addition of the aryl iodide to a palladium(0) species. This is followed by transmetalation with the organoboron reagent in the presence of a base, and concludes with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. nih.gov

While specific studies on this compound are not extensively detailed in the provided literature, the reactivity of similar iodo-aromatic compounds provides a strong basis for predicting its behavior. For instance, the coupling of various arylboronic acids with iodobenzene (B50100) derivatives proceeds efficiently under standard Suzuki-Miyaura conditions. researchgate.net It is anticipated that this compound would react similarly with various arylboronic acids to produce 1-fluoro-3-arylnaphthalenes.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Parameter | Condition |

| Substrate | This compound |

| Coupling Partner | Arylboronic acid |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ |

| Ligand | PPh₃, SPhos, XPhos |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene, Dioxane, DMF/Water |

| Temperature | 80-120 °C |

This table presents typical conditions based on general knowledge of the Suzuki-Miyaura reaction with aryl iodides.

Stille Coupling Reaction Investigations

The Stille coupling is another powerful palladium-catalyzed reaction that forms carbon-carbon bonds by coupling an organic halide with an organotin compound (organostannane). wikipedia.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, though their toxicity is a notable drawback. wikipedia.orgorganic-chemistry.org

The mechanism of the Stille reaction is well-established and involves a catalytic cycle similar to the Suzuki-Miyaura coupling: oxidative addition of the organic halide to a Pd(0) catalyst, transmetalation with the organostannane, and reductive elimination to give the final product. wikipedia.org The C-I bond of this compound is the reactive site for oxidative addition.

The versatility of the Stille coupling allows for the formation of bonds between sp²-hybridized carbons, making it suitable for synthesizing biaryl compounds. organic-chemistry.org The reaction generally tolerates a wide variety of functional groups. Although specific examples involving this compound are not detailed, the high reactivity of aryl iodides in Stille couplings suggests it would be an excellent substrate. libretexts.org

Table 2: Typical Stille Coupling Reaction Parameters

| Parameter | Condition |

| Substrate | This compound |

| Coupling Partner | Organostannane (e.g., Aryl-SnBu₃) |

| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ |

| Ligand | PPh₃, AsPh₃ |

| Solvent | Toluene, THF, DMF |

| Additives | LiCl, CuI |

| Temperature | 80-110 °C |

This table outlines common conditions for the Stille reaction based on its application with aryl iodides.

Hiyama Cross-Coupling Reaction Pathways

The Hiyama coupling involves the palladium-catalyzed reaction of organosilanes with organic halides to form new carbon-carbon bonds. wikipedia.org A distinguishing feature of this reaction is the requirement of an activator, typically a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), to facilitate the transmetalation step. wikipedia.orgorganic-chemistry.org Organosilanes are appealing coupling partners due to their low toxicity, stability, and ease of handling. nih.gov

The reaction mechanism commences with the activation of the organosilane by the fluoride ion, forming a hypervalent silicon species. organic-chemistry.org This species then undergoes transmetalation with the palladium complex that has already undergone oxidative addition with the organic halide. The cycle concludes with reductive elimination. For this compound, the reaction would selectively occur at the iodine-bearing carbon.

Aryltrifluorosilanes have been shown to be effective partners in Hiyama couplings with aryl chlorides, suggesting that the more reactive aryl iodides would also be excellent substrates. nih.gov The reaction tolerates a variety of functional groups, making it a versatile synthetic tool. organic-chemistry.org

Table 3: General Conditions for Hiyama Cross-Coupling

| Parameter | Condition |

| Substrate | This compound |

| Coupling Partner | Organosilane (e.g., Aryl-Si(OR)₃) |

| Catalyst | Pd(OAc)₂, [Pd(allyl)Cl]₂ |

| Ligand | PPh₃, phosphine-based ligands |

| Activator | TBAF, TASF, CsF |

| Solvent | THF, Dioxane |

| Temperature | 60-100 °C |

This table provides representative conditions for the Hiyama coupling as applied to aryl halides.

Other Coupling Reactions Involving Carbon-Halogen Bonds

Beyond the Suzuki, Stille, and Hiyama reactions, this compound can participate in other important cross-coupling reactions, leveraging the reactivity of its C-I bond.

Sonogashira Coupling: This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The reaction is highly valued for the synthesis of arylalkynes and conjugated enynes under generally mild conditions. wikipedia.org The mechanism involves the formation of a copper acetylide, which then reacts with the palladium-aryl complex. wikipedia.org Given the high reactivity of aryl iodides, this compound is an ideal substrate for Sonogashira coupling. wikipedia.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.org A base is required to regenerate the active catalyst. organic-chemistry.org This reaction is a powerful tool for C-C bond formation and typically exhibits high stereoselectivity. organic-chemistry.org The reaction mechanism involves oxidative addition of the aryl halide, migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination. libretexts.org The C-I bond of this compound would readily undergo oxidative addition, making it a suitable substrate for this transformation. nih.gov

Organometallic Reactivity and Nucleophilic Additions

The reaction of this compound with strong organometallic bases can lead to halogen-metal exchange, providing a route to nucleophilic naphthalene species that can be trapped with various electrophiles.

Reactions with Butyllithium and Isopropylmagnesium Chloride

Butyllithium: The treatment of aryl iodides with butyllithium, particularly n-butyllithium, at low temperatures is a classic method for generating aryllithium species via halogen-metal exchange. In the case of this compound, the iodine atom is expected to be selectively exchanged over the fluorine atom due to the greater lability of the C-I bond. The resulting 1-fluoro-3-naphthyllithium is a potent nucleophile that can react with a wide range of electrophiles, such as aldehydes, ketones, and carbon dioxide, to introduce new functional groups at the 3-position. The reaction of n-butyllithium with o-bromoaryl phthalimides has been shown to result in the addition of the butyl group to a carbonyl, highlighting the nucleophilic character of the reagent. researchgate.net

Isopropylmagnesium Chloride: Isopropylmagnesium chloride is a Grignard reagent that can also effect halogen-magnesium exchange with aryl halides. wikipedia.org This transformation is particularly useful for preparing other Grignard reagents that are difficult to synthesize directly. The reaction of this compound with isopropylmagnesium chloride would likely yield the corresponding 1-fluoro-3-naphthylmagnesium chloride. This Grignard reagent can then be used in subsequent reactions with electrophiles. The addition of lithium chloride can enhance the rate and efficiency of such exchange reactions, a formulation often referred to as a "Turbo Grignard". wikipedia.org

Exploration of Metalation Sites and Regioselectivity

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org This reaction involves the deprotonation of a C-H bond positioned ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi). The DMG coordinates to the lithium cation, facilitating deprotonation at the adjacent position to form a stable aryllithium intermediate. wikipedia.org

In the case of this compound, both the fluorine and iodine atoms can serve as DMGs. This presents two potential sites for metalation: the C2 position (ortho to the fluorine) and the C4 position (ortho to the iodine).

Metalation at C2: The fluorine atom, being a potent ortho-director, can facilitate deprotonation at the C2 position.

Metalation at C4: The iodine atom can similarly direct metalation to the C4 position.

The regioselectivity of this process—whether deprotonation occurs preferentially at C2 or C4—is determined by a combination of factors, including the relative acidities of the C2-H and C4-H protons and the coordinating ability of the respective halogen atoms. While specific experimental studies on this compound are not extensively documented, principles of DoM suggest that a competition between these two sites would occur, potentially yielding a mixture of 2-lithio- and 4-lithio-1-fluoro-3-iodonaphthalene intermediates. researchgate.netunblog.fr Subsequent reaction with an electrophile would then lead to the formation of 2-substituted or 4-substituted products.

| Potential Metalation Site | Directing Group | Resulting Intermediate |

| C2 | 1-Fluoro | 1-Fluoro-3-iodo-2-lithionaphthalene |

| C4 | 3-Iodo | 1-Fluoro-3-iodo-4-lithionaphthalene |

Nucleophilic Aromatic Substitution (SNAr) on the Naphthalene Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those on electron-deficient aromatic systems. chemistrysteps.com The reaction typically proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, a nucleophile attacks the carbon atom bearing the leaving group, breaking the ring's aromaticity and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. chemistrysteps.com In the second, faster step, the leaving group is eliminated, restoring the aromaticity of the ring. stackexchange.com

Mechanisms of Fluorine Displacement

In SNAr reactions, the reactivity of halogens as leaving groups often follows the trend F > Cl > Br > I. masterorganicchemistry.com This is contrary to the trend observed in SN1 and SN2 reactions, where iodide is the best leaving group. The reason for this reversal lies in the rate-determining step of the SNAr mechanism: the initial attack by the nucleophile. chemistrysteps.comstackexchange.com

Mechanisms of Iodine Displacement

While fluorine displacement is often favored kinetically, iodine can also function as a leaving group in SNAr reactions. The C3-I bond in this compound is significantly weaker than the C1-F bond, making the iodide ion a better leaving group in the elimination step.

| Halogen Leaving Group | Position on Naphthalene Ring | Key Factor Influencing Rate | Relative Reaction Rate |

| Fluorine | C1 | High electronegativity activates the carbon for nucleophilic attack (rate-determining step). stackexchange.com | Fastest |

| Chlorine | - | Intermediate electronegativity and bond strength. | Fast |

| Bromine | - | Lower electronegativity than F/Cl. | Slow |

| Iodine | C3 | Lowest electronegativity results in a slower rate-determining nucleophilic attack. masterorganicchemistry.com | Slowest |

Radical Reaction Pathways

Radical reactions provide alternative pathways for the functionalization of aromatic compounds. These reactions involve intermediates with unpaired electrons and typically proceed through initiation, propagation, and termination steps.

Hunsdiecker Reaction and Related Transformations

The Hunsdiecker reaction is a decarboxylative halogenation that converts the silver salt of a carboxylic acid into an organic halide with one fewer carbon atom. wikipedia.orgbyjus.com The reaction proceeds through a radical chain mechanism. alfa-chemistry.comadichemistry.com

The mechanism is believed to involve the following steps:

Formation of Acyl Hypohalite: The silver carboxylate reacts with a halogen (e.g., iodine) to form an unstable acyl hypohalite intermediate. wikipedia.org

Initiation: Homolytic cleavage of the weak oxygen-halogen bond generates a carboxyl radical and a halogen radical.

Propagation: The carboxyl radical rapidly loses a molecule of carbon dioxide to form an aryl radical. This aryl radical then abstracts a halogen atom from the acyl hypohalite, forming the aryl halide product and regenerating the carboxyl radical to continue the chain. alfa-chemistry.com

This reaction could be applied to a precursor like silver 1-fluoronaphthalene-3-carboxylate. Reaction with iodine would be expected to yield this compound via the decarboxylation of the carboxylate group at the C3 position. Aromatic carboxylic acids with electron-withdrawing groups are known to be suitable substrates for this transformation. alfa-chemistry.comadichemistry.com

Exploration of Rearrangement and Isomerization Mechanisms

Under specific conditions, typically involving a strong base, aryl halides can undergo rearrangement reactions where a halogen atom migrates from one position to another on the aromatic ring. A prominent example is the "halogen dance" rearrangement. wikipedia.org

This process is driven by the formation of a more stable carbanion intermediate. wikipedia.org For this compound, treatment with a very strong base (like an alkyl lithium or lithium amide) could potentially deprotonate one of the ring positions to form an aryllithium or related carbanionic species. If a thermodynamic equilibrium can be established, the halogen and the negative charge may "dance" around the ring to form the most stable isomer. wikipedia.orgclockss.org

Derivatization and Subsequent Transformations of 1 Fluoro 3 Iodonaphthalene

Carboxylation Reactions and Formation of Naphthalenecarboxylic Acids

The introduction of a carboxylic acid group onto the naphthalene (B1677914) core is a key transformation, yielding naphthalenecarboxylic acids that are precursors to a wide range of other functional groups and complex structures.

Synthesis of 1-Fluoro-3-naphthalenecarboxylic Acid

The synthesis of 1-fluoro-3-naphthalenecarboxylic acid from 1-fluoro-3-iodonaphthalene can be achieved through several methods, most notably via palladium-catalyzed carbonylation or by carboxylation of an organometallic intermediate. In a typical palladium-catalyzed approach, the aryl iodide is reacted with carbon monoxide in the presence of a palladium catalyst and a suitable nucleophile.

Alternatively, the Grignard reagent can be formed by reacting this compound with magnesium, followed by quenching with carbon dioxide to yield the desired carboxylic acid. This method leverages the higher reactivity of the C-I bond to selectively form the organometallic species.

Table 1: Representative Conditions for the Synthesis of 1-Fluoro-3-naphthalenecarboxylic Acid

| Method | Catalyst/Reagent | Solvent | Conditions | Product |

|---|---|---|---|---|

| Palladium-Catalyzed Carbonylation | Pd(OAc)₂, PPh₃, CO gas | DMF/Toluene | 80-120 °C, 1-10 atm CO | 1-Fluoro-3-naphthalenecarboxylic Acid |

| Grignard Reaction | 1. Mg metal; 2. CO₂ (s) | THF or Diethyl Ether | 0 °C to room temperature | 1-Fluoro-3-naphthalenecarboxylic Acid |

Regiochemical Control in Carboxylation

The regiochemical outcome of the carboxylation is dictated by the significant difference in reactivity between the carbon-iodine and carbon-fluorine bonds. The C-I bond has a lower bond dissociation energy (around 210 kJ/mol) compared to the C-F bond (around 500 kJ/mol), making it the preferential site for oxidative addition in palladium-catalyzed cycles or for the formation of organometallic reagents. This inherent reactivity difference ensures that carboxylation occurs exclusively at the 3-position, yielding 1-fluoro-3-naphthalenecarboxylic acid with high regioselectivity.

Introduction of Diverse Functional Groups

The selective reactivity of the C-I bond in this compound makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide array of functional groups at the 3-position while leaving the C-F bond intact for potential future transformations.

Key cross-coupling reactions include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing alkyl, alkenyl, or aryl groups. organic-chemistry.orgtcichemicals.com

Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl moieties, which are versatile handles for further synthesis. nrochemistry.comwikipedia.org

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, leading to the synthesis of arylamines. wikipedia.orglibretexts.org

Heck Coupling: Reaction with alkenes to form new C-C bonds and introduce vinyl groups.

Stille Coupling: Coupling with organostannanes.

Table 2: Introduction of Functional Groups via Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System (Typical) | Functional Group Introduced |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | -R (Alkyl, Alkenyl, Aryl) |

| Sonogashira | R-C≡CH | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | -C≡CR |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | -NR₂ |

| Heck | Alkene | Pd(OAc)₂, P(o-tol)₃, Base (e.g., Et₃N) | -CH=CHR |

Synthesis of Polyfunctionalized Naphthalene Derivatives

The ability to selectively functionalize the 3-position of this compound is the first step toward creating more complex, polyfunctionalized naphthalene systems. Following the initial derivatization at the iodine-bearing carbon, the newly introduced functional group can be further modified. For instance, an alkynyl group introduced via Sonogashira coupling can undergo cycloaddition reactions, or an amino group from a Buchwald-Hartwig reaction can be acylated or used as a directing group for C-H activation on the naphthalene core. nih.gov

Furthermore, the still-present fluorine atom at the 1-position can be targeted for substitution under more forcing conditions, such as nucleophilic aromatic substitution (SNAr) with strong nucleophiles, or through metallation-based approaches. This sequential functionalization provides a powerful strategy for the controlled construction of highly substituted naphthalene derivatives, which are of interest in various fields of chemical research. nih.gov

Selective Chemical Modifications at Halogenated Positions

The synthetic utility of this compound is fundamentally based on the ability to perform selective chemical modifications at its two halogenated positions. The vast difference in the reactivity of the C-I and C-F bonds allows for a clear and predictable reaction pathway.

Table 3: Comparison of Reactivity at Halogenated Positions

| Position | Halogen | Bond Dissociation Energy (approx.) | Primary Reactivity | Typical Reactions |

|---|---|---|---|---|

| C-3 | Iodine | ~210 kJ/mol | High | Pd-catalyzed cross-coupling, Grignard formation, Lithiation |

| C-1 | Fluorine | ~500 kJ/mol | Low | Nucleophilic Aromatic Substitution (under harsh conditions) |

Essentially all standard palladium-catalyzed cross-coupling reactions will occur selectively at the C-3 position. organic-chemistry.orgnrochemistry.com Modification at the C-1 position typically requires overcoming the high strength of the C-F bond. This can be achieved through reactions with very strong nucleophiles (e.g., organolithium reagents) or through specific mechanochemical methods that can activate C-F bonds. nih.gov This tiered reactivity allows chemists to use this compound as a platform for building molecular complexity in a controlled, stepwise manner.

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. For 1-fluoro-3-iodonaphthalene, a combination of ¹H, ¹³C, and ¹⁹F NMR techniques, including advanced 2D experiments, would provide a complete picture of its molecular architecture.

¹H and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to show signals for the six aromatic protons. The chemical shifts and coupling patterns of these protons are influenced by the electron-withdrawing effects of the fluorine and iodine atoms. The fluorine atom, being highly electronegative, will cause a downfield shift for adjacent protons. The iodine atom also exhibits an electron-withdrawing inductive effect, albeit weaker than fluorine.

Similarly, the ¹³C NMR spectrum will display ten distinct signals for the ten carbon atoms of the naphthalene (B1677914) ring, as the substitution pattern removes all symmetry. The carbons directly bonded to the fluorine and iodine atoms (C-1 and C-3) will be significantly affected. The C-1 carbon will exhibit a large downfield shift due to the high electronegativity of fluorine and will also show a characteristic large one-bond carbon-fluorine coupling constant (¹JC-F). The C-3 carbon, attached to iodine, will be shielded (shifted upfield) due to the "heavy atom effect." Other carbons in the ring will also experience shifts based on their proximity to the substituents.

Predicted ¹H NMR Chemical Shifts for this compound (Based on analysis of 1-fluoronaphthalene (B124137) and 1-iodonaphthalene)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2 | ~7.2-7.4 | d |

| H-4 | ~8.0-8.2 | d |

| H-5 | ~7.8-8.0 | d |

| H-6 | ~7.5-7.7 | t |

| H-7 | ~7.5-7.7 | t |

| H-8 | ~8.1-8.3 | d |

Predicted ¹³C NMR Chemical Shifts for this compound (Based on analysis of 1-fluoronaphthalene and 1-iodonaphthalene)

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | ~158-162 (d, ¹JC-F ≈ 250 Hz) |

| C-2 | ~110-115 (d, ²JC-F ≈ 20 Hz) |

| C-3 | ~95-100 |

| C-4 | ~130-135 (d, ³JC-F ≈ 8 Hz) |

| C-4a | ~125-130 |

| C-5 | ~128-132 |

| C-6 | ~126-130 |

| C-7 | ~124-128 |

| C-8 | ~127-131 |

| C-8a | ~132-136 |

¹⁹F NMR Spectroscopy for Fluorine Environment Characterization

¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of the fluorine atom. huji.ac.il For this compound, a single signal would be expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic nature of the substituted naphthalene ring. alfa-chemistry.com Aromatic fluorine compounds typically exhibit chemical shifts in a predictable range. alfa-chemistry.com The presence of the iodine atom at the meta position relative to the fluorine is expected to have a minor electronic influence on the fluorine chemical shift compared to substituents at the ortho or para positions. The signal will likely appear as a multiplet due to coupling with neighboring protons, primarily H-2 and H-8.

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals.

COSY (Correlation Spectroscopy): This experiment would reveal the spin-spin coupling network between the protons. For this compound, COSY would show correlations between adjacent protons, for instance, between H-5 and H-6, H-6 and H-7, and H-7 and H-8, confirming their positions on the unsubstituted ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. This would allow for the direct assignment of each protonated carbon in the ¹³C spectrum based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning quaternary carbons (those without attached protons), such as C-1, C-3, C-4a, and C-8a. For example, the proton at H-2 would show a correlation to C-1, C-3, and C-4, while the proton at H-8 would show correlations to C-1, C-7, and C-8a.

Solid-State NMR for Conformational Studies

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in the solid state. While this compound is a relatively small and rigid molecule, ssNMR could provide insights into its crystal packing and any subtle conformational differences that may exist in the solid phase compared to the solution phase. Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution ¹³C spectra in the solid state.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule.

The IR spectrum of this compound would be dominated by several key absorptions. The C-F stretching vibration is expected to appear as a strong band in the region of 1250-1000 cm⁻¹. The C-I stretching vibration would be found at much lower frequencies, typically in the range of 600-500 cm⁻¹. The aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, and the C=C stretching vibrations of the naphthalene ring will produce a series of bands in the 1600-1400 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are characteristic of the substitution pattern on the aromatic ring, would appear in the 900-650 cm⁻¹ "fingerprint" region.

Raman spectroscopy would provide complementary information. While the C-F stretch is often weak in Raman spectra, the vibrations of the naphthalene ring system and the C-I bond are expected to give rise to strong Raman signals.

Key Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | 3100-3000 | Medium | Medium |

| Aromatic C=C Stretch | 1600-1400 | Medium-Strong | Strong |

| C-F Stretch | 1250-1000 | Strong | Weak |

| C-H In-Plane Bend | 1300-1000 | Medium | Medium |

| C-H Out-of-Plane Bend | 900-650 | Strong | Weak |

| C-I Stretch | 600-500 | Medium | Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₀H₆FI), the molecular weight is 272.06 g/mol . guidechem.com

In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z 272. Due to the stability of the aromatic system, this peak should be relatively intense. The isotopic pattern of the molecular ion will be characteristic, showing a small M+1 peak from the natural abundance of ¹³C.

The fragmentation of the molecular ion would likely proceed through several pathways. A common fragmentation for iodo-aromatic compounds is the loss of the iodine atom, which would result in a significant peak at m/z 145 (M - 127). The loss of a fluorine atom is less common but could lead to a smaller peak at m/z 253 (M - 19). Further fragmentation of the [C₁₀H₆F]⁺ ion could occur.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Identity |

| 272 | [C₁₀H₆FI]⁺ (Molecular Ion) |

| 145 | [C₁₀H₆F]⁺ |

| 127 | [I]⁺ |

Crystallographic and Solid State Structural Investigations

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. lookchem.com It provides detailed information on molecular geometry, conformation, and the various interactions that stabilize the crystal lattice. researchgate.net Although a specific single-crystal X-ray diffraction study for 1-Fluoro-3-iodonaphthalene is not available in the surveyed literature, its solid-state structure can be reliably predicted based on well-established principles and data from analogous compounds.

The molecular structure of this compound is expected to feature a nearly planar naphthalene (B1677914) core, a characteristic of fused aromatic ring systems. The fluorine and iodine atoms are covalently bonded to carbons at the 1 and 3 positions, respectively, and lie within this plane.

Table 1: Predicted Molecular Geometry Parameters for this compound Note: These are estimated values based on standard bond lengths and data from related aromatic compounds. Actual values would require experimental determination.

| Parameter | Predicted Value |

| C–I Bond Length | ~2.10 Å |

| C–F Bond Length | ~1.36 Å |

| Average Aromatic C–C Bond Length | ~1.40 Å |

| C–C–I Bond Angle | ~120° |

| C–C–F Bond Angle | ~120° |

The arrangement of molecules in a crystal, known as crystal packing, is stabilized by a network of non-covalent interactions. nih.gov For this compound, several key interactions are anticipated to direct the crystal packing:

π–π Stacking: The planar, electron-rich naphthalene rings are expected to stack on top of each other, a common feature in the crystal structures of polycyclic aromatic hydrocarbons. guidechem.com

Halogen Bonding: The iodine atom is a potent halogen bond donor and will be a primary driver in the crystal's supramolecular assembly, a topic explored in detail in the next section.

The combination of these forces would lead to a densely packed, three-dimensional architecture.

Halogen Bonding Interactions in Fluoroiodonaphthalene Systems

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site on an adjacent molecule. nist.govchemspider.com In fluoroiodonaphthalene systems, the iodine atom acts as the halogen bond donor, and this interaction can be a powerful tool in crystal engineering. researchgate.net

The substitution of hydrogen atoms with highly electronegative fluorine atoms has a profound effect on the strength of halogen bonds. mdpi.com The electron-withdrawing nature of the fluorine atom in this compound enhances the positive character of the σ-hole on the iodine atom. This polarization effect leads to a stronger, more directional halogen bond compared to non-fluorinated 1-iodonaphthalene. mdpi.com

Studies on various halogen-bonded systems have shown that fluorination can increase the interaction energy significantly, sometimes by as much as 100%. mdpi.com This "tunability" allows for the rational design of crystal structures with desired properties. fda.gov

Table 2: Influence of Aromatic Fluorination on Halogen Bond Interaction Energy (Conceptual) This table illustrates the general trend observed in computational and experimental studies on related compounds.

| Halogen Bond Donor | Interaction Energy (Relative Units) |

| Iodobenzene (B50100) | 1.0 |

| Fluoroiodobenzene | 1.5 - 2.0 |

| Pentafluoroiodobenzene | > 2.5 |

The strength and directionality of halogen bonds make them ideal for constructing ordered supramolecular architectures. researchgate.netnih.gov In the solid state of this compound, the C–I···X interactions (where X is a nucleophile like another iodine or fluorine atom, or the π-system of a neighboring molecule) are expected to be a dominant organizational force.

These interactions can guide the molecules to self-assemble into predictable patterns, such as linear chains, herringbone motifs, or two-dimensional sheets. The specific assembly would depend on the competition and synergy between the strong I···X halogen bonds and the weaker π–π stacking and hydrogen bonding interactions.

Polymorphism and Isomorphism Studies of Fluoroaromatic Systems

The ability of a compound to crystallize in multiple different forms, known as polymorphism, is a critical area of study in materials science and pharmaceuticals. Isomorphism refers to the phenomenon where different but structurally similar compounds crystallize in the same form.

Fluorination is a known strategy for modifying the polymorphic behavior of aromatic compounds. The introduction of fluorine can alter the landscape of intermolecular interactions, potentially making new polymorphic forms accessible or favoring one form over another. For a molecule like this compound, subtle variations in crystallization conditions could lead to different packing arrangements (polymorphs) with distinct physical properties. This arises because the fluorine atom can participate in weak C–H···F hydrogen bonds or F···F contacts, which, combined with the dominant halogen bonding and π-stacking, create a complex energetic landscape with multiple potential packing minima.

Furthermore, in a series of related fluoroiodonaphthalene isomers, isomorphism is a distinct possibility. Molecules with similar shapes and distributions of intermolecular interaction sites may adopt identical or very similar crystal packing arrangements. Studying these relationships provides fundamental insights into the principles of molecular recognition and crystal design.

Crystal Engineering Principles for Fluoroiodonaphthalene Derivatives

The strategic design and construction of crystalline solids, known as crystal engineering, relies on a comprehensive understanding of intermolecular interactions to control the assembly of molecules into predictable and functional supramolecular architectures. For fluoroiodonaphthalene derivatives, particularly this compound, the solid-state structure is governed by a subtle interplay of various non-covalent forces. The introduction of both a highly electronegative fluorine atom and a large, polarizable iodine atom onto the naphthalene scaffold creates a unique electronic landscape that dictates the preferred modes of molecular recognition and packing in the crystalline state.

The primary intermolecular interactions steering the assembly of these derivatives include halogen bonding, π-π stacking, and weaker hydrogen bonding in the presence of suitable functional groups. The principles guiding the formation of crystalline structures for compounds analogous to this compound are detailed below, drawing from extensive research on related halonaphthalene and iodofluorobenzene systems.

Detailed Research Findings

Research into the crystal structures of halogenated naphthalenes and benzenes provides significant insights into the likely packing motifs of this compound. The presence of a C–I bond is a strong determinant for the formation of halogen bonds. The iodine atom, being a heavy and polarizable halogen, can act as a potent halogen bond donor due to the presence of an electropositive region, or σ-hole, on its outer surface. This σ-hole can interact favorably with electron-rich regions on adjacent molecules, such as other halogen atoms, π-systems, or lone pair-donating atoms.

In the case of perfluorohalogenated naphthalenes, studies have revealed the cooperative nature of σ-hole and π-hole interactions. The multiple fluorine atoms enhance the σ-hole on the iodine atom, strengthening its halogen bonding capability. Simultaneously, the electron-withdrawing nature of the fluorine atoms can create an electron-deficient region above the naphthalene ring system (a π-hole), which can interact with electron-rich regions of neighboring molecules. While this compound is not perfluorinated, the single fluorine atom is expected to influence the electrostatic potential of the naphthalene ring and enhance the σ-hole on the iodine atom to some extent.

The interplay of these interactions is also evident in the phenomenon of polymorphism, where a single compound can crystallize in multiple forms with different arrangements and physical properties. The subtle energy differences between various possible packing arrangements, influenced by factors like solvent and temperature, can lead to the formation of different polymorphs.

Interactive Data Table of Intermolecular Interactions in Analogous Halogenated Aromatic Compounds

The following table summarizes typical intermolecular interactions observed in the crystal structures of compounds analogous to this compound, providing an expectation for the types and geometries of interactions that would be present in its derivatives.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) | Reference Compound Class |

| Halogen Bond (I···I) | C-I | I | 3.60 - 4.00 | ~165 (Type I), ~90 (Type II) | Dihalonaphthalenes, Diiodobenzenes |

| Halogen Bond (I···π) | C-I | π-system (arene) | 3.30 - 3.60 | ~90 | Iodoarenes with naphthalenes |

| π-π Stacking | Naphthalene Ring | Naphthalene Ring | 3.40 - 3.80 (interplanar) | - | Polycyclic Aromatic Hydrocarbons |

| C-H···F Interaction | C-H | F-C | 2.40 - 2.70 | >120 | Fluorinated Aromatic Compounds |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to determining the electronic structure and inherent properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. mdpi.com It is particularly effective for optimizing molecular geometry and exploring potential energy surfaces. researchgate.net For 1-fluoro-3-iodonaphthalene, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G**), can predict its most stable three-dimensional structure.

These calculations yield precise information on bond lengths, bond angles, and dihedral angles. The resulting optimized geometry represents a minimum on the potential energy landscape, corresponding to the most stable conformation of the molecule. By mapping the energy landscape, researchers can also identify transition states and calculate activation barriers for various chemical reactions.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations Note: This data is illustrative and represents typical values that would be obtained from a DFT calculation.

| Parameter | Atom Pair/Triplet | Predicted Value |

|---|---|---|

| Bond Length | C-F | 1.36 Å |

| C-I | 2.10 Å | |

| C-C (aromatic) | 1.39 - 1.42 Å | |

| C-H | 1.09 Å | |

| Bond Angle | C-C-F | 119.5° |

| C-C-I | 120.5° | |

| C-C-C (in ring) | 118 - 122° |

Ab initio methods are quantum chemistry calculations derived directly from theoretical principles, without the inclusion of experimental data. Methods such as Coupled Cluster (CC) and Møller-Plesset (MP) perturbation theory can provide highly accurate predictions of molecular energies and properties. rsc.org While computationally more expensive than DFT, these methods are often considered the "gold standard" for calculating thermochemical data with high precision. nih.govresearchgate.net For this compound, ab initio calculations could be used to benchmark the results from DFT and to obtain highly reliable values for properties like atomization energies, electron affinities, and ionization potentials.

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion, MD simulations can model the movement of atoms and molecules over time, providing insights into conformational changes and dynamic processes. researchgate.netucr.edu

For a relatively rigid molecule like this compound, MD simulations are particularly useful for studying molecular vibrations and the dynamics of its interactions with other molecules, such as solvents or biological receptors. The simulations can reveal how the molecule samples different orientations and how its non-covalent interactions evolve over time, which is crucial for understanding its behavior in a condensed phase.

Prediction of Reactivity and Reaction Mechanisms

Computational chemistry is a key tool for predicting the chemical reactivity of molecules. nih.gov By analyzing the electronic structure, it is possible to identify the most likely sites for electrophilic or nucleophilic attack. Key descriptors of reactivity, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be calculated using DFT. mdpi.com The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Furthermore, Molecular Electrostatic Potential (MEP) maps visualize the charge distribution on the molecular surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the MEP would show a negative potential around the fluorine atom and the π-system of the naphthalene (B1677914) ring, while a region of positive potential, known as a σ-hole, would be located on the iodine atom. nih.gov

Table 2: Calculated Reactivity Descriptors for this compound Note: This data is illustrative and based on general principles for similar molecules.

| Descriptor | Predicted Value | Implication |

|---|---|---|

| EHOMO | -6.5 eV | Region for electrophilic attack |

| ELUMO | -1.2 eV | Region for nucleophilic attack |

| HOMO-LUMO Gap | 5.3 eV | High kinetic stability |

| Electronegativity (χ) | 3.85 eV | General chemical reactivity |

| Hardness (η) | 2.65 eV | Resistance to charge transfer |

| Electrophilicity (ω) | 2.80 eV | Propensity to accept electrons |

Computational Analysis of Non-Covalent Interactions, including Halogen Bonding

Non-covalent interactions are critical in determining the structure and function of molecular systems. nih.gov this compound is capable of engaging in several types of non-covalent interactions. A key interaction is halogen bonding, which is a directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. nih.govmdpi.com

In this compound, the iodine atom acts as a potent halogen bond donor due to its large and positive σ-hole. This positive region arises from the anisotropic distribution of electron density around the covalently bonded iodine atom. nih.govulisboa.pt In contrast, the highly electronegative fluorine atom is generally not considered a halogen bond donor. Computational tools like Non-Covalent Interaction (NCI) analysis can be used to visualize and characterize these weak interactions within the molecule and between interacting molecules. ulisboa.pt Other possible non-covalent interactions include π-π stacking, involving the aromatic naphthalene core.

In Silico Spectroscopic Parameter Prediction

Computational methods can accurately predict various spectroscopic parameters, aiding in the interpretation of experimental spectra. For this compound, quantum chemical calculations can predict:

NMR Spectra : DFT calculations can provide theoretical values for ¹H, ¹³C, and ¹⁹F chemical shifts and coupling constants, which are often in good agreement with experimental data. nih.gov

Vibrational Spectra : The vibrational frequencies and intensities for Infrared (IR) and Raman spectroscopy can be calculated. This allows for the assignment of experimental spectral bands to specific molecular vibrations. mdpi.com

Electronic Spectra : Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) by calculating the energies and oscillator strengths of electronic transitions.

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-fluorouracil |

| Capecitabine |

Advanced Applications in Materials Science

Utilization as a Scaffold for Functional Materials Design

The 1-fluoro-3-iodonaphthalene molecule serves as a versatile scaffold for the construction of complex functional materials. The carbon-iodine bond is relatively weak and susceptible to a variety of coupling reactions, such as Suzuki, Sonogashira, and Stille couplings. This reactivity allows for the introduction of a wide range of functional moieties at the 3-position, including other aromatic rings, extended π-conjugated systems, or specific recognition units. The robust carbon-fluorine bond, on the other hand, typically remains intact during these transformations, providing a site for later-stage functionalization or influencing the electronic properties of the resulting material.

This orthogonal reactivity is a key feature that enables the precise engineering of molecular architectures. For instance, the iodo group can be used as a handle to attach the naphthalene (B1677914) core to a larger supramolecular assembly or a polymer backbone. Subsequently, the fluorine atom can be exploited to tune the material's packing in the solid state through non-covalent interactions like hydrogen bonding or dipole-dipole interactions, or it can serve as a reactive site for nucleophilic aromatic substitution under specific conditions. This strategic functionalization is crucial for developing materials with tailored optical, electronic, or recognition properties.

The naphthalene core itself provides a rigid and planar platform with inherent photophysical properties. By strategically attaching different functional groups to the this compound scaffold, researchers can fine-tune the emission and absorption characteristics, making these materials suitable for applications in sensors, organic light-emitting diodes (OLEDs), and other optoelectronic devices.

Exploration of Electronic Properties in Organic Electronic Materials

In the field of organic electronics, the electronic properties of materials are paramount. The introduction of fluorine and iodine atoms onto the naphthalene core in this compound significantly modulates its electronic characteristics. Fluorine, being the most electronegative element, acts as a strong electron-withdrawing group. Its presence lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the naphthalene system. researchgate.net This reduction in orbital energies can be advantageous for several reasons:

Improved Air Stability: Lowering the HOMO level can enhance the material's resistance to oxidation, leading to more stable p-type organic field-effect transistors (OFETs) that can operate in ambient conditions. sigmaaldrich.comsigmaaldrich.com

Tuning of Charge Injection Barriers: The ability to tune the HOMO and LUMO levels allows for better energy level alignment with the work functions of electrodes, facilitating more efficient charge injection in organic electronic devices. dntb.gov.ua

The iodine atom, while less electronegative than fluorine, can also influence the electronic properties through a combination of inductive and resonance effects. More importantly, its ability to participate in cross-coupling reactions allows for the extension of the π-conjugated system. By replacing the iodine with electronically active groups, the bandgap of the material can be precisely controlled, which is a critical factor in determining the color of emission in OLEDs and the absorption spectrum in organic photovoltaics (OPVs).

The interplay between the electron-withdrawing fluorine and the versatile iodine atom on the rigid naphthalene backbone provides a powerful tool for the rational design of organic semiconductors with tailored charge transport properties. While specific experimental data on the electronic properties of this compound itself is limited in publicly available literature, the well-established effects of halogen substitution on aromatic systems suggest its significant potential in this area. researchgate.net

Below is a table summarizing the expected effects of the substituents on the electronic properties of the naphthalene core:

| Substituent | Position | Electronic Effect | Impact on Molecular Orbitals | Potential Application Benefit |

| Fluorine | 1 | Strong -I | Lowers HOMO and LUMO levels | Enhanced air stability, tunable charge injection |

| Iodine | 3 | Weak -I, +M | Minor influence on orbital energies | Versatile handle for π-system extension |

Integration into Molecular Rotors and Related Amphidynamic Systems

Molecular rotors are a fascinating class of molecules designed to exhibit controlled rotational motion of a specific component (the rotator) relative to a stationary part (the stator). These systems are of fundamental interest for the development of molecular machines and sensors. The structure of this compound makes it a potential candidate for incorporation into such dynamic molecular architectures.

The naphthalene core can serve as a key component of the rotator, where its rotational dynamics within a larger molecular framework can be studied. The iodo group provides a convenient attachment point to connect the naphthalene unit to a stator via reactions like Sonogashira coupling with an alkyne-functionalized stator. The fluorine atom can then be used to probe the rotational dynamics through techniques like solid-state NMR spectroscopy, as the 19F nucleus is highly sensitive to its local environment.

Furthermore, the fluorine atom can influence the rotational energy barrier through steric and electronic interactions with the surrounding stator. This allows for the fine-tuning of the rotational speed and dynamics of the molecular rotor. While the direct synthesis of a molecular rotor using this compound has not been explicitly reported, the principles of molecular rotor design suggest its suitability as a building block. The synthesis of molecular rotors often involves the condensation of aldehydes with active methylene (B1212753) compounds, or coupling reactions to link rotator and stator units. nih.govrsc.orgrsc.org

The table below outlines a hypothetical design strategy for integrating this compound into a molecular rotor:

| Component | Role | Potential Synthetic Route | Probing Technique |

| This compound | Rotator Precursor | Sonogashira coupling at the iodine position | 19F NMR |

| Bulky Stator Group | Stationary Frame | Attachment to the naphthalene core | X-ray crystallography |

Precursor for Advanced Polymeric Materials and Frameworks

The bifunctional nature of this compound makes it a promising monomer for the synthesis of advanced polymeric materials and porous frameworks, such as metal-organic frameworks (MOFs). The differential reactivity of the C-I and C-F bonds allows for various polymerization strategies.

For instance, the iodine atom can be readily converted into other functional groups, such as a boronic acid or an alkyne, which can then participate in polymerization reactions. The fluorine atom can be retained in the final polymer, imparting specific properties such as increased thermal stability, chemical resistance, and altered solubility. Fluorinated polymers often exhibit unique surface properties, such as hydrophobicity and oleophobicity.

In the context of porous materials, this compound could be modified to act as a linker in the synthesis of MOFs. MOFs are crystalline materials with well-defined pores, constructed from metal ions or clusters connected by organic ligands. mdpi.comespublisher.com By converting the iodine to a coordinating group like a carboxylic acid, the resulting fluorinated naphthalene dicarboxylic acid could be used to build novel MOFs. The presence of fluorine within the pores of the MOF could lead to specific interactions with guest molecules, making these materials potentially useful for gas separation and storage, particularly for fluorinated compounds. rsc.orgrsc.org

While the direct use of this compound as a monomer or linker precursor is not yet widely documented, its chemical functionality is highly suggestive of its potential in creating novel polymers and frameworks with tailored properties.

Research on Analogs and Derivatives of 1 Fluoro 3 Iodonaphthalene

Comparative Reactivity and Synthesis of Fluoroiodonaphthalene Isomers

The synthesis and reactivity of fluoroiodonaphthalene isomers are dictated by the distinct chemical properties of the carbon-fluorine (C-F) and carbon-iodine (C-I) bonds. The synthesis of the parent compound, 1-fluoronaphthalene (B124137), is commonly achieved via the Balz-Schiemann reaction, which involves the diazotization of 1-naphthylamine (B1663977) followed by thermal decomposition of the resulting diazonium fluoroborate salt. chemicalbook.com Introducing an iodine substituent can be accomplished through electrophilic iodination of a fluoronaphthalene precursor or by starting with a pre-functionalized naphthalene (B1677914) ring.

The primary determinant of reactivity in these isomers is the significant difference in the bond dissociation energies of the C-F and C-I bonds. The C-I bond is considerably weaker and more polarizable than the exceptionally strong C-F bond, making it the preferred site for many chemical transformations, particularly transition metal-catalyzed cross-coupling reactions.

In palladium-catalyzed reactions, such as the Suzuki-Miyaura or Mizoroki-Heck reactions, the reactivity of aryl halides follows the general trend I > Br > Cl >> F. acs.orgnih.gov This differential reactivity allows for chemoselective functionalization of fluoroiodonaphthalene isomers. The carbon-iodine bond undergoes oxidative addition to a low-valent palladium center far more readily than the carbon-fluorine bond. researchgate.net Consequently, the iodine atom acts as a versatile synthetic handle, enabling the formation of new carbon-carbon or carbon-heteroatom bonds while leaving the C-F bond intact. This principle is fundamental for the use of these compounds in sequential cross-coupling strategies. nih.gov

For example, in an isomer like 1-fluoro-3-iodonaphthalene, a Suzuki coupling reaction with an arylboronic acid would selectively occur at the 3-position, replacing the iodine atom and forming a new biaryl structure, while the fluorine at the 1-position remains untouched. The position of the substituents can influence reaction rates; however, the overwhelming difference in halogen reactivity is the dominant factor.

Table 1: Comparative Reactivity of Carbon-Halogen Bonds in Pd-Catalyzed Cross-Coupling

| Bond Type | Bond Dissociation Energy (kcal/mol, approx.) | Relative Reactivity in Oxidative Addition | Common Applications |

|---|---|---|---|

| C–F | ~116 | Very Low | C-F activation requires specialized, highly active catalysts. researchgate.net |

| C–Cl | ~96 | Low | Requires electron-rich, bulky phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs). nih.gov |

| C–Br | ~81 | Moderate | Widely used in various cross-coupling reactions. |

| C–I | ~65 | High | Most reactive halide, often used for mild reaction conditions and sequential couplings. nih.gov |

Studies on Polyhalogenated Naphthalene Derivatives

Polyhalogenated naphthalene derivatives, particularly those containing different halogens (e.g., fluorine and iodine), are valuable substrates in organic synthesis due to their potential for selective, stepwise functionalization. The study of these compounds focuses on controlling the regioselectivity of their reactions to build complex molecular architectures.

The synthesis of polyhalogenated naphthalenes can be approached by direct halogenation of the naphthalene core or through multi-step sequences involving functional group interconversions. nih.govresearchgate.net However, direct halogenation of a substituted naphthalene can lead to mixtures of isomers, making regiocontrolled synthesis challenging. libretexts.orgbombaytechnologist.in More precise methods often involve building the molecule from a pre-functionalized starting material, such as a bromo- or amino-naphthalene, and introducing the other halogens sequentially.

The reactivity of these derivatives is governed by the hierarchy of carbon-halogen bond lability (I > Br > Cl). This predictable reactivity allows for programmed, sequential cross-coupling reactions. nih.gov For instance, a molecule like 3-bromo-1-fluoro-2-iodonaphthalene (B1624679) could first undergo a Sonogashira coupling at the iodine-bearing position, followed by a Suzuki coupling at the bromine-bearing position under more forcing conditions, all while the fluorine atom remains as a stable substituent. This orthogonal reactivity is a powerful tool for creating highly substituted naphthalene systems.

The steric and electronic environment created by multiple halogen substituents also influences the molecule's properties. The presence of multiple halogens can distort the planarity of the naphthalene ring system, especially with bulky substituents like iodine in close proximity (peri-positions), which can affect the molecule's physical and spectroscopic properties. rsc.org

Impact of Structural Modifications on Chemical Behavior and Applications

Structural modifications to this compound, such as altering the type or position of the halogen atoms, have a profound impact on its chemical behavior and subsequent applications. These modifications influence the molecule's electronic properties, steric profile, and the specific reactivity of each site.

Impact on Chemical Behavior:

Identity of the Halogen: Replacing iodine with a less reactive halogen, such as bromine or chlorine, would necessitate harsher conditions to achieve cross-coupling at that position. Conversely, the C-F bond is exceptionally stable and its activation for cross-coupling is a specialized field that typically requires harsh conditions and is not a common transformation. researchgate.net

Positional Isomerism: The relative positions of the fluorine and iodine atoms affect the electronic landscape of the naphthalene ring. Fluorine is a strongly electronegative atom that deactivates the ring towards electrophilic substitution through its inductive effect, while also being an ortho-, para-director due to resonance. libretexts.org The position of the fluorine atom can thus influence the reactivity of the C-I bond and the susceptibility of other positions on the ring to further substitution. For instance, the electronic interplay between substituents in 1-fluoro-4-iodonaphthalene (B99284) would differ from that in this compound, potentially altering reaction kinetics.

Addition of Other Substituents: Introducing other functional groups onto the naphthalene core adds another layer of control. Electron-donating groups can activate the ring system, while electron-withdrawing groups will deactivate it, further modulating the conditions required for subsequent reactions.

Impact on Applications: The primary application of this compound and its analogs is as a versatile building block in synthetic chemistry. The ability to selectively functionalize the C-I bond allows for the construction of more complex molecules. These molecules are often intermediates in the synthesis of materials with specific electronic or optical properties, or in the creation of novel pharmaceutical compounds where the presence of fluorine is often desirable for its metabolic stability and unique binding properties.

By modifying the structure of the fluoroiodonaphthalene starting material, chemists can precisely tailor the final product. Sequential cross-coupling strategies, enabled by the differential reactivity of the C-I and C-F bonds, allow for the controlled and predictable assembly of polysubstituted aromatic compounds that would be difficult to access through other methods. nih.govnih.gov

Table 2: Effect of Structural Modifications on Properties and Applications

| Structural Modification | Effect on Chemical Behavior | Consequence for Applications |

|---|---|---|

| Isomer Position (e.g., 1,3- vs 1,4-) | Alters electronic properties and steric hindrance around the C-I bond. | Influences reaction rates and allows for the synthesis of regioisomerically pure final products for structure-activity relationship (SAR) studies. |

| Halogen Type (e.g., I vs. Br) | Decreases reactivity in cross-coupling reactions (I > Br). | Enables finer control in sequential reactions where multiple different halogens are present. |

| Additional Substituents (e.g., -CH₃, -NO₂) | Modifies the electron density of the naphthalene ring system. | Alters the properties (e.g., solubility, electronic character) of the final product, tailoring it for specific uses in materials science or medicinal chemistry. nih.govchemistryviews.org |

Q & A

Basic: What are the key structural features and spectroscopic characterization methods for 1-Fluoro-3-iodonaphthalene?

Answer:

this compound (C₁₀H₆FI) features a naphthalene backbone with fluorine at position 1 and iodine at position 3. Key characterization methods include:

- Infrared (IR) Spectroscopy : Identifies C-F (1090–1120 cm⁻¹) and C-I (500–600 cm⁻¹) stretching vibrations .

- NMR : ¹⁹F NMR shows a singlet near -110 ppm (CF coupling), while ¹H NMR reveals aromatic splitting patterns influenced by iodine’s electron-withdrawing effect .

- Mass Spectrometry : Molecular ion peaks at m/z 272 (M⁺) confirm the molecular formula .

Basic: What synthetic routes are commonly used to prepare this compound?

Answer:

Common methods include:

Fluorination typically precedes iodination to avoid side reactions due to iodine’s bulkiness .

Advanced: How do fluorine and iodine substituents influence cross-coupling reactivity?

Answer:

- Fluorine : Electron-withdrawing nature activates ortho/para positions for electrophilic substitution but deactivates the ring toward nucleophilic attacks. It enhances stability in Suzuki-Miyaura couplings by reducing electron density .

- Iodine : Acts as a superior leaving group in Ullmann or Buchwald-Hartwig couplings. Steric hindrance at position 3 can limit coupling efficiency, requiring Pd/XPhos catalysts for optimal yields .

Experimental Design Tip : Use DFT calculations to predict regioselectivity in cross-coupling reactions .

Advanced: How to resolve contradictions in toxicity data for this compound?

Answer:

Contradictions often arise from differing experimental models (e.g., in vitro vs. in vivo). Methodological solutions include:

- Prioritize Peer-Reviewed Studies : Focus on ATSDR/NTP guidelines for toxicological assessments .

- Dose-Response Analysis : Use zebrafish or murine models to compare acute (LD₅₀) vs. chronic toxicity .

- Meta-Analysis : Apply tools like NIH RePORTER to aggregate data from heterogeneous studies .

Advanced: Can computational methods predict regioselectivity in electrophilic substitutions?

Answer:

Yes. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d)) model charge distribution and frontier molecular orbitals. For example:

- Nitration : Predicted to occur at position 6 (para to iodine) due to iodine’s +M effect .

- Sulfonation : Position 8 (meta to fluorine) is favored, validated experimentally via HPLC .

Basic: What safety protocols are essential for handling this compound?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HI) .

- Waste Disposal : Collect halogenated waste in amber glass containers for incineration .

Advanced: How to design experiments assessing metabolic stability of fluorinated analogs?

Answer:

- In Vitro Assays : Use human liver microsomes (HLMs) with NADPH cofactor to measure half-life (t₁/₂) .

- LC-MS Analysis : Quantify defluorination products (e.g., 3-iodonaphthalen-1-ol) .

- Comparative Studies : Benchmark against non-fluorinated analogs (e.g., 1-Iodonaphthalene) to isolate fluorine’s impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.